

# Application Notes and Protocols for Thiosulfate-Based Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **thiosulfate**

Cat. No.: **B1220275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of **thiosulfate**-based drug delivery systems. The primary focus is on the encapsulation of sodium **thiosulfate** (STS), a potent hydrogen sulfide ( $H_2S$ ) donor, within liposomal and polymeric nanoparticle formulations for therapeutic applications.

## Introduction

Sodium **thiosulfate** is an FDA-approved drug with a history of use in treating conditions like cyanide poisoning and calciphylaxis.<sup>[1]</sup> More recently, its role as a precursor to the gaseous signaling molecule hydrogen sulfide ( $H_2S$ ) has garnered significant interest.  $H_2S$  is involved in numerous physiological processes, including vasodilation, angiogenesis, and the modulation of inflammatory and oxidative stress responses.<sup>[2][3]</sup> However, the therapeutic application of STS is often limited by its rapid clearance and the need for frequent intravenous administration.<sup>[4]</sup>

Encapsulating STS within nanoparticle-based drug delivery systems, such as liposomes and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations. These advanced delivery systems can provide sustained release of STS, thereby prolonging its therapeutic effects as an  $H_2S$  donor, and potentially enabling targeted delivery to specific tissues.<sup>[5][6]</sup>

# Data Presentation: Physicochemical Properties of Thiosulfate-Based Nanoparticles

The following tables summarize the key physicochemical characteristics of liposomal and PLGA-based nanoparticle formulations designed for sodium **thiosulfate** delivery, compiled from various studies.

Table 1: Characterization of STS-Loaded Liposomes

| Formulation Composition (Molar Ratio)          | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|------------------------------------------------|--------------------|----------------------------|---------------------|------------------------------|-----------|
| PC:Cholesterol:DSPE-PEG:DOTAP (50:15:7.5:22.5) | 146.42 ± 7.34      | 0.22 ± 0.19                | 3.02 ± 1.44         | 25                           | [5][7]    |
| Optimized Liposomal Formulation                | 146.42 ± 7.34      | 0.22 ± 0.19                | 3.02 ± 1.44         | 25                           | [8]       |

PC: Phosphatidylcholine, Cholesterol, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)], DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Table 2: Characterization of STS-Loaded PLGA Nanoparticles

| PLGA                                                         | Type /<br>Formulati<br>on<br>Paramete<br>rs | Mean<br>Diameter<br>(nm) | Polydispe<br>rsity<br>Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Drug<br>Loading<br>(%) | Encapsul<br>ation<br>Efficiency<br>(%) | Referenc<br>e |
|--------------------------------------------------------------|---------------------------------------------|--------------------------|--------------------------------------|---------------------------|------------------------|----------------------------------------|---------------|
| PEG-PLA-<br>CPLA/F12<br>7 (1:0.5<br>w/w)                     |                                             | 281                      | -                                    | -                         | -                      | 79.2                                   | [6]           |
| PEG-PLA-<br>CPLA/F12<br>7 (1:2 w/w)                          |                                             | 229                      | -                                    | -                         | -                      | -                                      | [6]           |
| PLGA<br>(50:50) /<br>PVA (0.3%<br>w/v),<br>Sonication<br>15s |                                             | ~200                     | < 0.2                                | Negative                  | -                      | ~30                                    | [4]           |
| PLGA<br>(50:50) /<br>PVA (0.7%<br>w/v),<br>Sonication<br>45s |                                             | ~180                     | < 0.2                                | Negative                  | -                      | ~40                                    | [4]           |

PEG-PLA-CPLA: Poly(ethylene glycol)-block-polylactide-block-allyl functional polylactide, F127: Pluronic F-127, PVA: Polyvinyl alcohol

Table 3: In Vitro Release of Sodium **Thiosulfate** from Nanoparticles

| Nanoparticle Formulation | Release Medium (pH) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) | Release Kinetics Model | Reference |
|--------------------------|---------------------|-------------------------------|-------------------------------|------------------------|-----------|
| STS-loaded PLA-based NPs | PBS (pH 7.4)        | 45.2                          | 68.8                          | Sustained Release      | [6]       |
| STS-loaded PLA-based NPs | PBS (pH 5.5)        | 63.8                          | 80.6                          | Faster Release         | [6]       |

## Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of **thiosulfate**-based drug delivery systems.

### Synthesis of Thiosulfate-Loaded Nanoparticles

This protocol describes the preparation of liposomes encapsulating sodium **thiosulfate** using the thin-film hydration and extrusion method.

Materials:

- Phosphatidylcholine (PC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
- Chloroform
- Sodium **Thiosulfate** (STS)
- Phosphate Buffered Saline (PBS), pH 7.4

- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

**Procedure:**

- Dissolve the lipids (PC, Cholesterol, DSPE-PEG, and DOTAP) in chloroform in a round-bottom flask at the desired molar ratios.
- Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature.
- Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
- Hydrate the lipid film with a solution of sodium **thiosulfate** in PBS (e.g., 25 mg/mL) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a defined number of passes (e.g., 11-21 passes).
- Remove the unencapsulated STS by dialysis or size exclusion chromatography against PBS.
- Store the final liposome suspension at 4°C.

This protocol details the synthesis of PLGA nanoparticles encapsulating sodium **thiosulfate** using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.[\[4\]](#)

**Materials:**

- Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50)
- Dichloromethane (DCM)
- Sodium **Thiosulfate** (STS)

- Polyvinyl alcohol (PVA) solution (e.g., 0.3-0.7% w/v in water)
- Deionized water
- Probe sonicator
- Magnetic stirrer
- Centrifuge

Procedure:

- Dissolve PLGA in dichloromethane to a final concentration of 50 mg/mL.
- Dissolve sodium **thiosulfate** in deionized water to create the internal aqueous phase (e.g., 0.3 g/mL).
- Add the internal aqueous phase dropwise to the PLGA/DCM solution while vortexing to form a primary water-in-oil (w/o) emulsion.
- Immediately sonicate the primary emulsion using a probe sonicator (e.g., at an amplitude of 16 for 15-45 seconds with intermittent cooling) to form nano-droplets.
- Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase) and homogenize or sonicate to form the double emulsion (w/o/w).
- Stir the double emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.
- Collect the nanoparticles by centrifugation (e.g., 9500 x g for 10 minutes).
- Wash the nanoparticle pellet with deionized water to remove unencapsulated STS and excess PVA.
- Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.

## Characterization of Thiosulfate-Loaded Nanoparticles

**Instrument:**

- Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).

**Procedure:**

- Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.
- For particle size and PDI measurement, perform the analysis in a disposable cuvette.
- For zeta potential measurement, use a folded capillary cell.
- Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index) according to the sample and solvent.
- Perform the measurements in triplicate and record the average Z-average diameter, Polydispersity Index (PDI), and zeta potential.

**Method:**

- High-Performance Liquid Chromatography (HPLC) with UV detection.

**Materials:**

- HPLC system with a UV detector
- C18 or C8 analytical column (e.g., Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5  $\mu$ m)<sup>[9]</sup>
- Mobile phase: 0.01 M phosphate buffer (pH 7.1) with 1.698 g/L Tetrabutylammonium hydrogen sulfate and Methanol (85:15 v/v)<sup>[9]</sup>
- Centrifugal filter units (e.g., 3 kDa MWCO)
- Solvent to dissolve nanoparticles (e.g., DMSO or a suitable organic solvent)

**Procedure:**

- Quantification of Total Drug (W\_total): a. Take a known volume of the nanoparticle suspension. b. Add a solvent that dissolves the nanoparticles completely to release the encapsulated STS. c. Analyze the concentration of STS in the resulting solution using a validated HPLC method.
- Quantification of Free Drug (W\_free): a. Take a known volume of the nanoparticle suspension. b. Separate the nanoparticles from the aqueous phase containing the unencapsulated STS using a centrifugal filter unit. c. Analyze the concentration of STS in the filtrate using HPLC.
- Calculations:
  - Encapsulation Efficiency (EE %):  $EE (\%) = [(W_{total} - W_{free}) / W_{total}] * 100$
  - Drug Loading (DL %):  $DL (\%) = [(W_{total} - W_{free}) / \text{Weight of Nanoparticles}] * 100$

## In Vitro Drug Release Studies

This method is commonly used to assess the release kinetics of a drug from a nanoparticle formulation.[\[10\]](#)[\[11\]](#)

### Materials:

- Dialysis tubing (e.g., regenerated cellulose, MWCO 3-14 kDa)
- Release medium (e.g., PBS at pH 7.4 and pH 5.5)
- Magnetic stirrer and stir bar
- Beakers
- Thermostatically controlled water bath or incubator

### Procedure:

- Prepare the dialysis tubing according to the manufacturer's instructions (e.g., by soaking in the release medium).

- Disperse a known amount of the STS-loaded nanoparticle suspension in a small volume of the release medium.
- Load the nanoparticle suspension into the dialysis bag and securely clamp both ends.
- Place the dialysis bag into a beaker containing a larger volume of the release medium (the receptor compartment) to ensure sink conditions.
- Place the beaker on a magnetic stirrer in a temperature-controlled environment (e.g., 37°C).
- At predetermined time intervals, withdraw a small aliquot of the release medium from the receptor compartment.
- Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
- Analyze the concentration of STS in the collected samples using a validated analytical method (e.g., HPLC).
- Calculate the cumulative percentage of drug released over time.

## In Vitro Cellular Assays

This protocol describes a qualitative and semi-quantitative method to visualize the uptake of nanoparticles by cells.

### Materials:

- Fluorescently labeled nanoparticles (e.g., incorporating a fluorescent lipid or dye)
- Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
- Cell culture medium and supplements
- Glass-bottom dishes or coverslips
- Phosphate Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)

- Nuclear stain (e.g., DAPI)
- Fluorescence microscope with appropriate filters

**Procedure:**

- Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluence.
- Prepare a dispersion of the fluorescently labeled nanoparticles in cell culture medium at the desired concentration.
- Remove the existing medium from the cells and add the nanoparticle-containing medium.
- Incubate the cells with the nanoparticles for various time points (e.g., 2, 4, 24 hours) at 37°C in a CO<sub>2</sub> incubator.
- After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.
- Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Wash the cells again with PBS.
- Stain the cell nuclei with DAPI for 5-10 minutes.
- Wash the cells with PBS.
- Mount the coverslips onto microscope slides with an appropriate mounting medium.
- Visualize the cells using a fluorescence microscope, capturing images in the channels for the nanoparticle fluorescence and the nuclear stain.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

**Materials:**

- Cell line of interest
- 96-well cell culture plates
- Cell culture medium
- **Thiosulfate**-based nanoparticle suspensions at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
- Prepare serial dilutions of the nanoparticle suspension in cell culture medium.
- Remove the medium from the cells and replace it with the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

This assay is used to assess the effect of **thiosulfate**-based nanoparticles on cell migration, which is a key process in angiogenesis.[\[4\]](#)[\[12\]](#)

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- 24-well or 6-well plates
- Cell culture medium
- Sterile 200  $\mu$ L pipette tip
- Microscope with a camera

#### Procedure:

- Seed HUVECs in a multi-well plate and grow them to form a confluent monolayer.
- Create a "scratch" or cell-free gap in the monolayer by gently scraping the cells with a sterile 200  $\mu$ L pipette tip.
- Wash the wells with PBS to remove any detached cells and debris.
- Replace the medium with fresh medium containing different concentrations of the **thiosulfate**-based nanoparticles. Include an untreated control.
- Capture images of the scratch at time zero (immediately after scratching).
- Incubate the plate at 37°C in a CO<sub>2</sub> incubator.
- Capture images of the same fields at various time points (e.g., 6, 12, 24 hours).
- Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

- Calculate the percentage of wound closure or the rate of cell migration for each condition.

## Visualization of Pathways and Workflows

### Signaling Pathway: H<sub>2</sub>S-Mediated Angiogenesis in Endothelial Cells

Hydrogen sulfide, released from **thiosulfate**, promotes angiogenesis through the activation of several key signaling pathways in endothelial cells. This involves the upregulation of Vascular Endothelial Growth Factor (VEGF) and the activation of pro-survival and pro-migratory pathways such as PI3K/Akt and MAPK/ERK.[3][13] H<sub>2</sub>S also interacts with the nitric oxide (NO) signaling pathway, further enhancing its pro-angiogenic effects.[1][3]



[Click to download full resolution via product page](#)

H<sub>2</sub>S signaling cascade in endothelial cells.

## Experimental Workflow: Synthesis and Characterization of Thiosulfate Nanoparticles

The following diagram illustrates the general workflow for the development and initial characterization of **thiosulfate**-based drug delivery systems.



[Click to download full resolution via product page](#)

Workflow for nanoparticle synthesis and characterization.

## Logical Relationship: In Vitro Evaluation Cascade

This diagram outlines the logical progression of in vitro experiments to evaluate the efficacy and safety of **thiosulfate**-based nanoparticles.



[Click to download full resolution via product page](#)

Cascade of in vitro evaluation experiments.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pnas.org \[pnas.org\]](https://www.pnas.org)
- 2. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. Crosstalk between hydrogen sulfide and nitric oxide in endothelial cells - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 5. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)

- 6. Antihypertensive Effects of a Sodium Thiosulfate-Loaded Nanoparticle in a Juvenile Chronic Kidney Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Thiosulphate-Loaded Liposomes Control Hydrogen Sulphide Release and Retain Its Biological Properties in Hypoxia-like Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 9. ebooks.spiedigitallibrary.org [ebooks.spiedigitallibrary.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transplantation of HUVECs with genetically modified Nogo-B accelerates wound-healing in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen sulfide, an enhancer of vascular nitric oxide signaling: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Thiosulfate-Based Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220275#development-of-thiosulfate-based-drug-delivery-systems\]](https://www.benchchem.com/product/b1220275#development-of-thiosulfate-based-drug-delivery-systems)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)